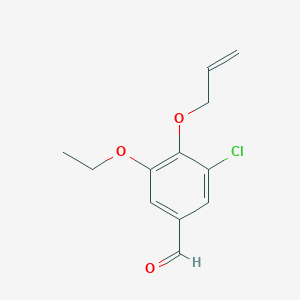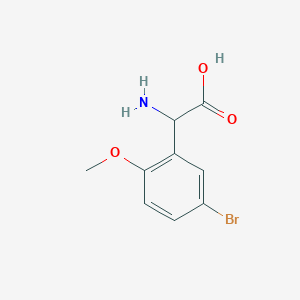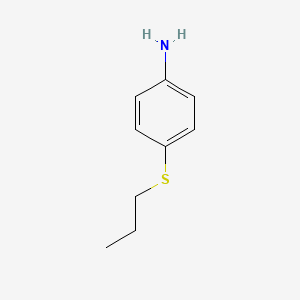
3-(1H-Pyrrol-1-YL)propan-1-amine
Overview
Description
3-(1H-Pyrrol-1-YL)propan-1-amine, also known as 3-Pyrrolidinopropan-1-amine, is an organic compound belonging to the pyrrolidine class of heterocycles. It is a widely used chemical with a wide range of applications in scientific research and laboratory experiments. 3-Pyrrolidinopropan-1-amine has been studied for its potential use in drug development, drug delivery, and biochemistry.
Scientific Research Applications
Catalyst in Olefin Epoxidation
3-(1H-Pyrrol-1-YL)propan-1-amine derivatives have been used in ruthenium carbene catalysts for olefin epoxidation. These catalysts demonstrate high turnover numbers (TON) and selectivity for the epoxide product in various olefin substrates. The study by Dakkach et al. (2014) highlights the potential of these compounds in creating efficient heterogeneous catalyst systems (Dakkach et al., 2014).
Novel Route to Synthesize Pyrroles
The compound plays a role in synthesizing 1,2,4-trisubstituted pyrroles. As described by Friedrich et al. (2002), primary amines, under palladium catalysis, react with specific diacetates to yield these pyrroles in moderate to good yields (Friedrich et al., 2002).
Functionalization of Graphene Layers
A study by Barbera et al. (2017) demonstrates the use of pyrrole compounds, derived from primary amines like this compound, in the functionalization of graphene layers. This method offers an efficient and sustainable approach to modify the solubility parameters of graphene layers (Barbera et al., 2017).
Generation of Structurally Diverse Libraries
Roman (2013) utilized a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, to generate a structurally diverse library of compounds, indicating the potential of this compound in similar applications (Roman, 2013).
Catalytic Activity in Iron(III)-Schiff Base Complexes
Iron(III) complexes of Schiff bases, containing pyrrole derivatives like this compound, have been studied for their catalytic activity, especially in the epoxidation of cis-1, 2-diphenylethylene, as reported by Turkyilmaz et al. (2013) (Turkyilmaz et al., 2013).
Complexation to Cadmium(II)
The reaction of 2-pyridinecarbaldehyde with derivatives of this compound, as explored by Hakimi et al. (2013), led to complexes with cadmium(II), showcasing the compound's utility in coordination chemistry (Hakimi et al., 2013).
Safety and Hazards
Future Directions
The future directions for “3-(1H-Pyrrol-1-YL)propan-1-amine” and similar compounds could involve further exploration of their synthesis and potential applications. Pyrrole-containing compounds are known to have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
The action, efficacy, and stability of 3-(1H-Pyrrol-1-YL)propan-1-amine can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, temperature, and more.
Biochemical Analysis
Cellular Effects
3-(1H-Pyrrol-1-YL)propan-1-amine has notable effects on various types of cells and cellular processes. Pyrrole-containing compounds, including this compound, can inhibit the growth of bacteria or fungi, reduce inflammation, and lower cholesterol levels. These effects are mediated through the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrole derivatives have been shown to inhibit reverse transcriptase and cellular DNA polymerases, which are crucial for cell replication and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrole ring allows it to interact with various enzymes and proteins, potentially inhibiting or activating their activity . These interactions can lead to changes in cellular processes, such as DNA replication, transcription, and translation, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Pyrrole-containing compounds, including this compound, may degrade over time, leading to a decrease in their efficacy and potential changes in their biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and its effects on cellular processes.
properties
IUPAC Name |
3-pyrrol-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRYJJXBFLHSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404557 | |
| Record name | N-(3-aminopropyl)-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60794-90-3 | |
| Record name | N-(3-aminopropyl)-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrrol-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 3-(1H-Pyrrol-1-yl)propan-1-amine into ruthenium complexes enable their use as heterogeneous catalysts?
A1: The this compound ligand, abbreviated as bpea-pyr, plays a crucial role in immobilizing the ruthenium complexes onto electrode surfaces. [] This is achieved through electropolymerization of the pyrrole moiety within bpea-pyr. This process generates stable polypyrrole films on the electrode, with the ruthenium complexes effectively anchored within. This immobilization transforms the initially homogeneous ruthenium complexes into heterogeneous catalysts, allowing for their easy separation and recycling, a significant advantage in catalytic applications.
Q2: What are the catalytic properties of the polypyrrole-supported ruthenium complexes in olefin epoxidation reactions?
A2: The research demonstrates the effectiveness of a carbon felt electrode modified with a polypyrrole-bound ruthenium complex (C-felt/poly-4) as a heterogeneous catalyst in olefin epoxidation. [] Using iodosobenzene diacetate (PhI(OAc)2) as the oxidant, this catalytic system exhibits high activity, achieving Turnover Numbers (TONs) in the thousands for various olefin substrates. Moreover, the catalyst exhibits good selectivity towards the desired epoxide product. This highlights the potential of this compound-containing ruthenium complexes as efficient and selective heterogeneous catalysts for epoxidation reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

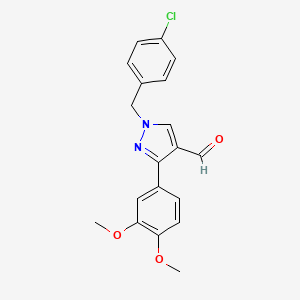




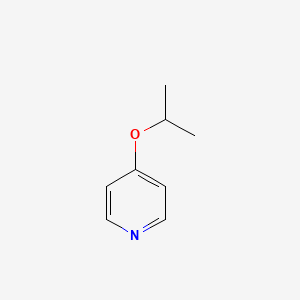
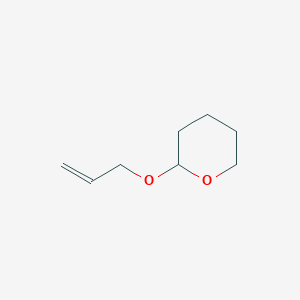
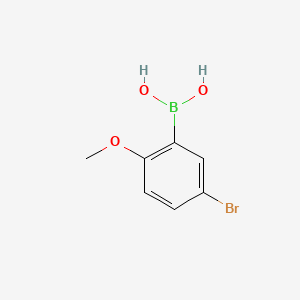

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)
